molecular formula C21H23N3O3 B2906804 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide CAS No. 894029-24-4

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide

Cat. No.: B2906804
CAS No.: 894029-24-4
M. Wt: 365.433
InChI Key: LFQJIAYVBZQPFI-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound of significant interest due to its potential applications in various scientific fields. Its structure, which incorporates a pyrrolidine ring fused with an indoline moiety, suggests intriguing chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions, often starting from commercially available precursors. The first step often involves the synthesis of 1-(4-methoxyphenyl)pyrrolidin-3-one, followed by its reaction with 2-methylindoline-1-carboxylic acid or its derivatives. The reactions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product's purity and yield.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using optimized conditions derived from lab-scale experiments. This might involve automated reaction systems, continuous flow reactors, and rigorous purification processes like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide undergoes various types of chemical reactions:

  • Oxidation: : Can result in the formation of more complex oxygenated derivatives.

  • Reduction: : This compound can be reduced to simpler amines or alcohols under specific conditions.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the indoline and pyrrolidine rings.

Common Reagents and Conditions

Reagents commonly used with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed depend on the type of reaction. Oxidation typically yields more oxygenated species, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide has found use in:

  • Chemistry: : As a model compound in studying complex organic reactions and mechanisms.

  • Biology: : Potential as a probe in studying protein-ligand interactions due to its unique structure.

  • Medicine: : Possible therapeutic applications being explored in drug discovery programs.

  • Industry: : Utilized in developing advanced materials and chemical products due to its robust chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide involves interactions with specific molecular targets within biological systems. Its indoline and pyrrolidine structures allow it to bind to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the biological context, but it is believed to interact with certain signaling pathways crucial for cellular function.

Comparison with Similar Compounds

Unique Characteristics

What sets N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide apart is its dual-ring structure, combining features of indoline and pyrrolidine rings, leading to unique reactivity and potential biological activity.

Similar Compounds

  • N-(1-(4-methoxyphenyl)pyrrolidin-3-yl)-indoline-1-carboxamide: : Lacks the methyl group on the indoline ring.

  • 2-methylindoline-1-carboxamide derivatives: : Differ in the substituents on the pyrrolidine ring.

These compounds share structural similarities but differ in specific substituents, affecting their chemical reactivity and biological activities.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-11-15-5-3-4-6-19(15)24(14)21(26)22-16-12-20(25)23(13-16)17-7-9-18(27-2)10-8-17/h3-10,14,16H,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQJIAYVBZQPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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